molecular formula C17H17F3N2O3 B2356633 1-methyl-5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-3-carboxamide CAS No. 1421466-35-4

1-methyl-5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-3-carboxamide

Cat. No.: B2356633
CAS No.: 1421466-35-4
M. Wt: 354.329
InChI Key: XUAIKKPNBURHKK-UHFFFAOYSA-N
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Description

1-methyl-5-oxo-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H17F3N2O3 and its molecular weight is 354.329. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drugs , which could influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds containing trifluoromethyl groups have been associated with various pharmacological activities , suggesting that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The presence of the trifluoromethyl group can enhance the metabolic stability of drugs , which could impact the bioavailability of this compound.

Result of Action

The trifluoromethyl group has been associated with various pharmacological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.

Properties

IUPAC Name

1-methyl-5-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O3/c1-22-11-12(9-15(22)23)16(24)21-7-2-3-8-25-14-6-4-5-13(10-14)17(18,19)20/h4-6,10,12H,7-9,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAIKKPNBURHKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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